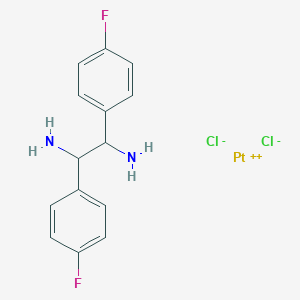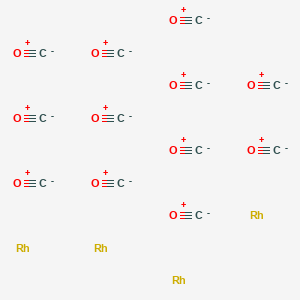
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. This compound is also known as DMXB-A, and it has a molecular formula of C19H23ClN2. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function.
作用機序
The mechanism of action of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the activation of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that allows the flow of ions into the cell when activated. The activation of this receptor leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which play a role in cognitive function.
Biochemical and Physiological Effects
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been shown to have biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
実験室実験の利点と制限
The advantages of using 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in lab experiments include its unique properties and its ability to activate the α7 nicotinic acetylcholine receptor. This compound can be used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
将来の方向性
There are several future directions for the use of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- in scientific research. One direction is to study the effects of this compound on cognitive function, memory, and learning in humans. Another direction is to investigate the potential therapeutic uses of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and toxicity of this compound.
Conclusion
In conclusion, 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- is a chemical compound used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. The synthesis method of this compound is complex, and it has been shown to have biochemical and physiological effects. The advantages of using this compound in lab experiments include its ability to activate the α7 nicotinic acetylcholine receptor, but its limitations include its potential toxicity. There are several future directions for the use of this compound in scientific research, including investigating its potential therapeutic uses for the treatment of cognitive disorders.
合成法
The synthesis method of 2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- involves the reaction of 2-Picoline with p-chlorobenzaldehyde and 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- has been used in scientific research for its unique properties. It is an agonist of the α7 nicotinic acetylcholine receptor, which is a protein found in the brain that plays a role in cognitive function. This compound has been used to study the effects of α7 nicotinic acetylcholine receptor activation on cognitive function, memory, and learning.
特性
| 101581-59-3 | |
分子式 |
C17H21ClN2 |
分子量 |
288.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N,N-dimethyl-3-(2-methylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C17H21ClN2/c1-13-12-15(8-10-19-13)17(9-11-20(2)3)14-4-6-16(18)7-5-14/h4-8,10,12,17H,9,11H2,1-3H3 |
InChIキー |
ZBRZDJXYJZAQGO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=NC=CC(=C1)C(CCN(C)C)C2=CC=C(C=C2)Cl |
同義語 |
2-Picoline, 4-(p-chloro-alpha-(2-(dimethylamino)ethyl)benzyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)






![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)
